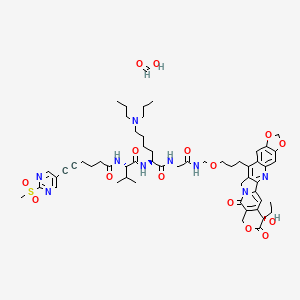
DL-01 (formic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-01 (formic) is a drug-linker conjugate used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a bioactive molecule that plays a crucial role in targeted cancer therapies by linking cytotoxic drugs to antibodies, allowing for precise delivery to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-01 (formic) is synthesized through a series of chemical reactions involving the conjugation of a drug molecule to a linker. The process typically involves:
Activation of the drug molecule: This step often requires the use of activating agents such as carbodiimides.
Conjugation to the linker: The activated drug is then conjugated to the linker molecule under controlled conditions, often involving solvents like dimethyl sulfoxide (DMSO) and catalysts
Industrial Production Methods
Industrial production of DL-01 (formic) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often employing continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
DL-01 (formic) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
DL-01 (formic) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for targeted drug delivery.
Medicine: Integral in the development of targeted cancer therapies, particularly in the synthesis of ADCs.
Industry: Used in the production of pharmaceuticals and as a component in various industrial processes
Mechanism of Action
DL-01 (formic) exerts its effects by acting as a linker molecule in ADCs. The mechanism involves:
Binding to antibodies: The linker binds to antibodies, forming a stable conjugate.
Targeting cancer cells: The antibody-drug conjugate specifically targets cancer cells, minimizing damage to healthy cells.
Release of cytotoxic drug: Upon binding to the cancer cell, the cytotoxic drug is released, leading to cell death
Comparison with Similar Compounds
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Camptothecin: A cytotoxic agent used in cancer therapy.
Daunorubicin: An anthracycline antibiotic used in cancer treatment
Uniqueness
DL-01 (formic) is unique due to its high specificity and efficiency in targeting cancer cells. Its ability to form stable conjugates with antibodies and release cytotoxic drugs precisely at the target site sets it apart from other similar compounds .
Properties
Molecular Formula |
C56H73N9O15S |
|---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide;formic acid |
InChI |
InChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1 |
InChI Key |
ZMBPWERFMPCLPF-UNTITNOJSA-N |
Isomeric SMILES |
CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
Canonical SMILES |
CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


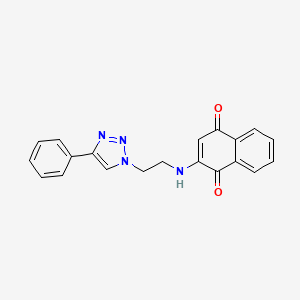
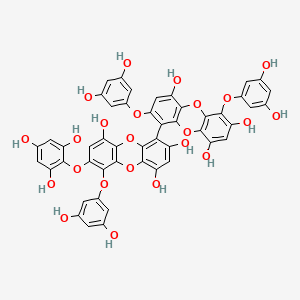
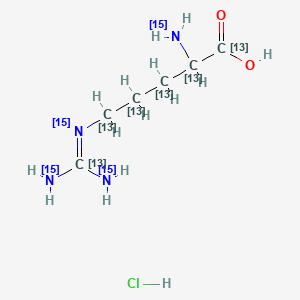
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
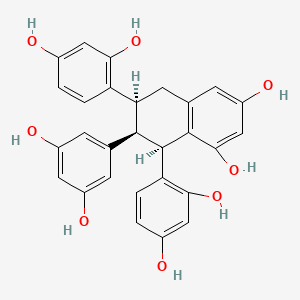
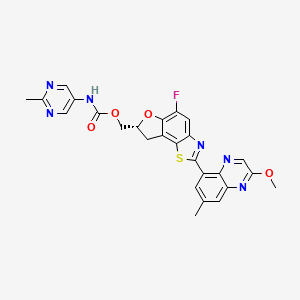
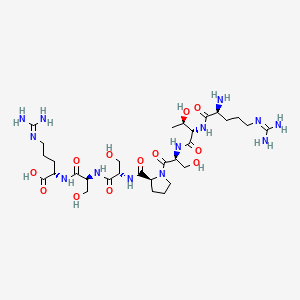
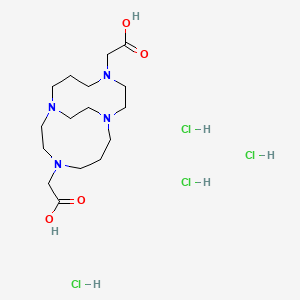

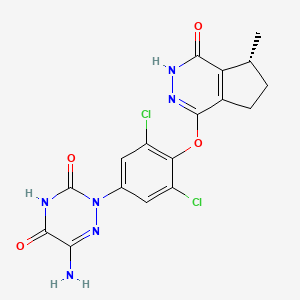
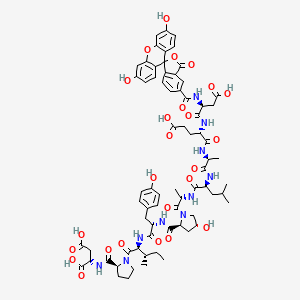
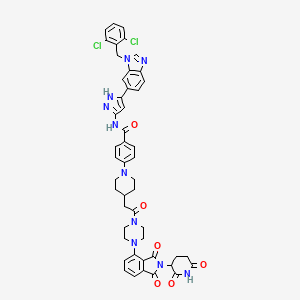
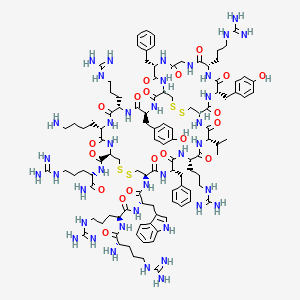
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
